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Compound of Interest

Compound Name: Haspin-IN-1

Cat. No.: B12406809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of various small molecule

inhibitors targeting Haspin kinase, a serine/threonine kinase crucial for proper chromosome

alignment and segregation during mitosis. The data presented is compiled from publicly

available experimental results to assist researchers in selecting the most appropriate

compounds for their studies.

Potency Comparison of Haspin Inhibitors
The following table summarizes the in vitro biochemical potency of several key Haspin

inhibitors against the isolated Haspin kinase. The half-maximal inhibitory concentration (IC50)

is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical

function.
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Inhibitor Haspin IC50 (nM)
Other Notable Kinase
Targets (IC50 in nM)

CHR-6494 2[1][2][3]

TrkA (moderate inhibition),

GSK-3β (moderate inhibition),

PIM1 (moderate inhibition)

5-Iodotubercidin 5-9[4][5]

Adenosine kinase (26), CK1

(400), Insulin receptor tyrosine

kinase (3500)[6][7]

LDN-192960 10[2][8][9][10][11] DYRK2 (48)[8][9][10][11]

CX-6258
Potent inhibitor (specific IC50

not reported)

Pim-1 (5), Pim-2 (25), Pim-3

(16)[12][13][14][15][16]

LDN-209929 55[2]
Highly selective over

DYRK2[2]

LJ4827
0.155 (enzyme IC50), 0.46 (Ki)

[2]
Multi-kinase inhibitor[17]

Haspin Kinase Signaling Pathway
Haspin kinase plays a pivotal role in mitosis by phosphorylating Histone H3 at the threonine 3

position (H3T3ph). This phosphorylation event serves as a docking site for the Chromosomal

Passenger Complex (CPC), which includes the kinase Aurora B. The recruitment of the CPC to

the centromere is essential for the proper attachment of microtubules to the kinetochores,

ensuring accurate chromosome segregation.
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Caption: Mitotic signaling pathway of Haspin kinase and its inhibition.

Experimental Protocols
The following are generalized protocols for common in vitro kinase assays used to determine

the potency of Haspin inhibitors. Specific parameters may vary based on the laboratory and

reagents used.

Radiometric Kinase Assay
This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP

onto a substrate by the kinase.

Materials:

Recombinant Human Haspin Kinase

Histone H3 peptide (e.g., H3 1-21) or full-length Histone H3 protein as substrate

[γ-³²P]ATP

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Haspin inhibitor test compounds dissolved in DMSO

Phosphocellulose paper (P81)

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation counter

Procedure:

Prepare a reaction mixture containing kinase reaction buffer, recombinant Haspin kinase,

and the Histone H3 substrate.

Add the Haspin inhibitor test compound at various concentrations to the reaction mixture.

Include a DMSO-only control.
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Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated

[γ-³²P]ATP.

Quantify the amount of incorporated ³²P on the dried phosphocellulose paper using a

scintillation counter.

Calculate the percentage of kinase inhibition for each compound concentration relative to the

DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This is a homogeneous assay that measures the phosphorylation of a biotinylated peptide

substrate by detecting the FRET between a lanthanide-labeled anti-phospho-histone H3

antibody and a streptavidin-conjugated acceptor fluorophore.

Materials:

Recombinant Human Haspin Kinase

Biotinylated Histone H3 peptide substrate

ATP

Kinase reaction buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)[9]

Haspin inhibitor test compounds dissolved in DMSO

TR-FRET detection reagents:

Europium-labeled anti-phospho-Histone H3 (Thr3) antibody

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.selleckchem.com/products/ldn-192960.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Streptavidin-conjugated acceptor (e.g., APC or XL665)

Stop/Detection buffer (e.g., 50 mM EDTA in TR-FRET buffer)

384-well low-volume white plates

TR-FRET compatible plate reader

Procedure:

Dispense the Haspin inhibitor test compounds at various concentrations into the wells of a

384-well plate. Include a DMSO-only control.

Add a mixture of recombinant Haspin kinase and the biotinylated Histone H3 peptide

substrate to each well.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding the Stop/Detection buffer containing the Europium-labeled

antibody and the streptavidin-conjugated acceptor.

Incubate the plate for a further period (e.g., 60 minutes) to allow for antibody-antigen binding.

Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~615

nm for Europium and ~665 nm for the acceptor).

Calculate the ratio of the acceptor to donor emission signals. Determine the percentage of

inhibition for each compound concentration and calculate the IC50 value from the dose-

response curve.

Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the potency of a novel Haspin

kinase inhibitor.
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Caption: Workflow for the evaluation of Haspin kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b12406809?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

